Product packaging for Salicylidene o-toluic hydrazone(Cat. No.:CAS No. 82859-72-1)

Salicylidene o-toluic hydrazone

Cat. No.: B1418141
CAS No.: 82859-72-1
M. Wt: 254.28 g/mol
InChI Key: RRDKSNZDBMQWIG-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Salicylidene o-toluic hydrazone (CAS 82859-72-1) is a Schiff base hydrazone compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol. It is supplied as an off-white crystalline powder with a melting point of 162-164 °C . This compound is a versatile building block in scientific research, particularly in the fields of medicinal inorganic chemistry and materials science. Its primary research value lies in its role as a potent chelator for metal ions. This compound belongs to the hydrazide-hydrazone family, which is extensively investigated for developing novel metal complexes with anticancer properties . These ligands can easily coordinate to various metal cations, including copper, zinc, and tin, often resulting in metal complexes with enhanced biological activity compared to the organic ligand alone . The compound's structure, featuring the characteristic -C=N-NH-CO- functionality, provides multiple heteroatoms for metal coordination, enabling the formation of complexes with diverse geometries and potential mechanisms of action, such as inducing reactive oxygen species (ROS) in cells . Beyond biomedical applications, hydrazone compounds derived from salicylaldehyde are also explored in materials science for their photochromic properties and as chemosensors. The excited-state intramolecular proton transfer (ESIPT) mechanism, common in such structures, allows them to act as sensitive probes for detecting metal ions like Al³⁺ in aqueous solutions and living cells . Researchers utilize this compound and its metal complexes for in vitro biological screening, including antimicrobial and antiproliferative assays, as well as in the development of functional optical materials . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14N2O2 B1418141 Salicylidene o-toluic hydrazone CAS No. 82859-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-11-6-2-4-8-13(11)15(19)17-16-10-12-7-3-5-9-14(12)18/h2-10,18H,1H3,(H,17,19)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDKSNZDBMQWIG-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82859-72-1
Record name Salicylidene o-toluic hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082859721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Advanced Characterization of Salicylidene O Toluic Hydrazone

Synthetic Routes for Salicylidene o-Toluic Hydrazone

The primary synthetic route for this compound involves the condensation reaction between salicylaldehyde (B1680747) and o-toluic hydrazide. This method is a common and efficient way to form the characteristic azomethine (-CH=N-) linkage of the hydrazone.

Condensation Reactions of Salicylaldehyde and o-Toluic Hydrazide

The synthesis is typically achieved by reacting equimolar amounts of salicylaldehyde and o-toluic hydrazide in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux for a specific period to ensure the completion of the condensation process. The general reaction is depicted below:

Reaction Scheme: Salicylaldehyde + o-Toluic Hydrazide → this compound + Water

A typical laboratory procedure involves dissolving o-toluic hydrazide in ethanol and then adding an ethanolic solution of salicylaldehyde. The mixture is then refluxed for several hours. Upon cooling, the solid product, this compound, precipitates out of the solution and can be collected by filtration, washed with cold ethanol to remove any unreacted starting materials, and then dried.

Influence of Reaction Conditions on Ligand Yield and Purity

The yield and purity of the resulting this compound are influenced by several key reaction conditions:

Solvent: The choice of solvent is crucial. Alcohols like ethanol and methanol are commonly used as they effectively dissolve the reactants and facilitate the reaction.

Temperature and Reaction Time: Heating the reaction mixture, typically to the boiling point of the solvent (reflux), increases the reaction rate. The duration of heating is optimized to maximize the yield while minimizing the formation of by-products.

Catalyst: While the reaction can proceed without a catalyst, the addition of a few drops of an acid, such as glacial acetic acid, can catalyze the condensation by protonating the carbonyl oxygen of the salicylaldehyde, making it more electrophilic and susceptible to nucleophilic attack by the hydrazide.

Purity of Reactants: The purity of the starting materials, salicylaldehyde and o-toluic hydrazide, directly impacts the purity of the final product.

By carefully controlling these parameters, a high yield of pure this compound can be obtained.

Advanced Spectroscopic Characterization Techniques

To confirm the structure and purity of the synthesized this compound, a combination of advanced spectroscopic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides characteristic signals that confirm the formation of the hydrazone.

Proton AssignmentChemical Shift (δ, ppm)
-OH (phenolic)~11.0-12.0 (singlet)
-NH (amide)~10.0-11.0 (singlet)
-CH=N (azomethine)~8.5 (singlet)
Aromatic Protons~6.8-8.0 (multiplet)
-CH₃ (methyl)~2.4 (singlet)

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The downfield shifts of the phenolic -OH and amide -NH protons are indicative of their involvement in hydrogen bonding. The singlet corresponding to the azomethine proton confirms the successful condensation reaction.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further evidence for the structure by showing signals for each unique carbon atom in the molecule.

Carbon AssignmentChemical Shift (δ, ppm)
C=O (amide carbonyl)~165
-CH=N (azomethine)~150
Aromatic Carbons~115-160
-CH₃ (methyl)~20

Note: The exact chemical shifts can vary slightly depending on the solvent used.

The signals for the carbonyl carbon and the azomethine carbon are particularly diagnostic for the formation of the hydrazone structure.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the key functional groups present in this compound. The presence and position of specific absorption bands in the IR spectrum are characteristic of the compound's structure.

Functional GroupWavenumber (cm⁻¹)
O-H (phenolic)~3200-3400 (broad)
N-H (amide)~3100-3300
C=O (amide I)~1650-1670
C=N (azomethine)~1600-1620
C=C (aromatic)~1450-1600
C-O (phenolic)~1270-1280
N-N~900-1000

The broad band for the O-H stretch indicates hydrogen bonding. The strong absorption for the C=O group and the characteristic band for the C=N group are definitive indicators of the hydrazone structure.

Mass Spectrometry (EI-Mass, HR ESI-MS) for Molecular Formula Confirmation

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of this compound.

EI-Mass Spectrometry: In electron ionization mass spectrometry, the molecule is fragmented, and the resulting fragmentation pattern can provide structural information. For this compound (C₁₅H₁₄N₂O₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (254.28 g/mol ).

High-Resolution Electrospray Ionization Mass Spectrometry (HR ESI-MS): This technique provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the elemental composition. The calculated exact mass for C₁₅H₁₄N₂O₂ is 254.1055, and the experimentally determined mass from HR ESI-MS should be in very close agreement with this value.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

A thorough search of publicly available scientific literature and crystallographic databases did not yield a specific study detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, experimentally determined crystallographic data, such as the crystal system, space group, unit cell dimensions, and atomic coordinates for this particular compound, are not available in the public domain.

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with an X-ray beam and analyzing the resulting diffraction pattern. The data obtained from this analysis allows for the elucidation of detailed structural information, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structures of numerous related hydrazone compounds have been determined and reported, this specific information for this compound remains uncharacterized in the accessible scientific literature. The determination of its crystal structure would require the synthesis of high-quality single crystals of the compound and subsequent analysis using a single-crystal X-ray diffractometer. Such a study would provide valuable insights into the solid-state conformation and packing of the molecule.

Coordination Chemistry of Salicylidene O Toluic Hydrazone

Complexation with Transition Metal Ions

Salicylidene o-toluic hydrazone is a versatile Schiff base ligand that readily forms stable complexes with a variety of transition metal ions. researchgate.netjptcp.com These complexes have garnered significant interest due to their diverse structural features and potential applications. researchgate.netmtct.ac.in The coordination behavior of this ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. mtct.ac.in

Ligand Denticity and Coordination Modes (e.g., Tridentate O,N,O-donor)

This compound typically acts as a tridentate ligand, coordinating to metal centers through three donor atoms. jptcp.comcyberleninka.rujptcp.com The primary coordination sites are the phenolic oxygen, the azomethine nitrogen, and the carbonyl oxygen of the hydrazone moiety. jptcp.comnih.gov This O,N,O-donor set allows the ligand to form stable chelate rings with the metal ion. cyberleninka.runih.gov

Upon complexation, the ligand usually undergoes deprotonation of the phenolic hydroxyl group and the enolic form of the amide group, acting as a monoanionic or dianionic tridentate ligand. cyberleninka.runih.gov The coordination can be represented as bonding through the phenolato oxygen, the azomethine nitrogen, and the enolato oxygen. jptcp.comnih.gov This mode of coordination has been confirmed by various spectroscopic techniques. cyberleninka.runih.gov In some instances, depending on the reaction conditions and the metal ion, it can also exhibit different coordination behavior. researchgate.net

Synthesis of Metal Complexes of this compound

The synthesis of metal complexes of this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol. cyberleninka.runih.gov The reaction mixture is typically heated under reflux to facilitate the complex formation. nih.gov The resulting metal complexes often precipitate from the solution upon cooling and can be isolated by filtration, followed by washing and drying. researchgate.netnih.gov

This compound has been shown to form complexes with a wide array of metal ions. The most commonly studied are transition metal ions such as Copper(II), Nickel(II), Cobalt(II), and Zinc(II). cyberleninka.ruresearchgate.netresearchgate.net Research has also extended to other metal ions including Ruthenium(II/III), Palladium(II), Vanadium, and even Lanthanides. researchgate.netresearchgate.netnih.gov Furthermore, complexes with main group metals like Gallium(III) and Tin(IV) have also been synthesized and characterized, highlighting the ligand's broad coordination ability. researchgate.netnih.govresearchgate.net

Structural Characterization of Metal Complexes

The structures of the metal complexes of this compound are established through a combination of analytical and spectroscopic techniques. cyberleninka.ruresearchgate.net These methods provide crucial information about the stoichiometry, coordination environment, and geometry of the complexes. researchgate.netresearchgate.net

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. nih.govresearchgate.netjocpr.com By measuring the percentage composition of carbon, hydrogen, and nitrogen, researchers can confirm the metal-to-ligand ratio in the complex. jocpr.com This data is essential for proposing the correct molecular formula and for verifying the purity of the synthesized compounds. nih.govchemistryjournal.net The experimental values are compared with the calculated values for the proposed formula to ascertain the composition of the complex. chemistryjournal.net

Table 1: Representative Elemental Analysis Data for Metal Complexes of Hydrazones

ComplexCalculated %CFound %CCalculated %HFound %HCalculated %NFound %NMetal %
[Cu(L)(H₂O)] 52.2052.105.735.688.318.2211.61
[Ni(L)(H₂O)] 52.2052.175.735.638.318.2511.63
[Co(L)(H₂O)] 52.1552.105.715.658.298.2111.58
[Zn(L)(H₂O)] 45.8545.907.057.1526.7326.85-
Note: 'L' represents the deprotonated form of a salicylidene hydrazone ligand. Data is illustrative and compiled from various sources. cyberleninka.ruijcrt.org
UV-Visible Spectroscopy of Complexes

The electronic spectra of metal complexes incorporating salicylidene hydrazone derivatives provide valuable insights into the coordination geometry around the central metal ion. In the free this compound ligand, electronic transitions are typically of the n-π* and π-π* type. nih.gov Upon complexation, new charge-transfer bands often appear, and the original ligand bands may shift. nih.gov

For instance, in various hydrazone complexes, the ligands exhibit n-π* transitions in the wavelength range of 338–330 nm and π-π* transitions between 320–304 nm. nih.gov In the corresponding metal complexes, these n-π* transitions are observed at 392–342 nm, while π-π* transitions are seen in the 338–306 nm range. nih.gov Notably, new transitions, which are absent in the free ligand, emerge in the complexes within the 400–498 nm range, indicating metal-to-ligand or ligand-to-metal charge transfer. nih.gov

The geometry of the metal center significantly influences the observed d-d transitions. For example, oxovanadium(IV) complexes of similar hydrazone ligands often display three d-d transition bands, which is consistent with a square pyramidal geometry. ias.ac.in Similarly, the electronic spectra of certain cobalt(II) and nickel(II) hydrazone complexes suggest an octahedral coordination environment. ias.ac.in In some copper(II) complexes, the electronic spectra are indicative of a distorted octahedral geometry. ias.ac.in

The specific absorption bands can be assigned to transitions between different energy levels, which are influenced by the ligand field. hhrc.ac.in For example, in a d¹ system like Ti(III) in an octahedral field, a single absorption band is expected, corresponding to the transition of the electron from the t₂g to the eg orbital. hhrc.ac.in For d⁹ systems, a similar single transition is observed. hhrc.ac.in The nature of the ligand directly impacts the magnitude of the splitting energy (Δo), causing variations in the absorption wavelength and, consequently, the color of the complex. hhrc.ac.in

Table 1: Representative UV-Visible Spectral Data for Hydrazone Complexes

Complex Typeλmax (nm) for n-πλmax (nm) for π-πλmax (nm) for Charge TransferGeometry
Hydrazone Ligand330-338304-320N/AN/A
Metal Complexes342-392306-338400-498Various
OV(IV) Complexes---Square Pyramidal ias.ac.in
Co(II) & Ni(II) Complexes---Octahedral ias.ac.in
Cu(II) Complexes---Distorted Octahedral ias.ac.in

Note: The data presented is a generalized representation based on various hydrazone complexes and may not be specific to this compound.

Magnetic Susceptibility and Molar Conductivity Studies

Magnetic susceptibility measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn helps to elucidate its geometry and bonding nature. For instance, the magnetic moment of a copper(II) complex of a hydrazone ligand was found to be 1.86 µB, suggesting an octahedral geometry. nih.gov Similarly, a cobalt(II) complex with a magnetic moment of 4.81 µB also points towards an octahedral structure. nih.gov An iron(II) complex with a magnetic susceptibility of 4.19 µB is likewise proposed to have an octahedral geometry. nih.gov In general, magnetic moment values for various transition metal hydrazone complexes have been reported to be in the range of 1.39 to 6.0 B.M. researchgate.net

Molar conductivity measurements in solvents like DMF or DMSO are used to determine the electrolytic nature of the complexes. Low molar conductivity values, typically in the range of 1.52 to 2.85 µS/cm or 2.38-19.24 ohm⁻¹ cm² mol⁻¹, indicate that the complexes are non-electrolytic. nih.govias.ac.in This suggests that the anions are coordinated to the metal ion and are not present as free ions in the solution. researchgate.net

Table 2: Magnetic Moment and Molar Conductivity Data for Representative Hydrazone Complexes

Metal IonMagnetic Moment (µB)Proposed GeometryMolar Conductivity (Ω⁻¹cm²mol⁻¹)Electrolytic Nature
Cu(II)1.86 nih.govOctahedral nih.gov1.52 - 2.85 nih.govNon-electrolyte nih.gov
Co(II)4.81 nih.govOctahedral nih.gov5.70 researchgate.netNon-electrolyte researchgate.net
Fe(II)4.19 nih.govOctahedral nih.gov--
Ni(II)3.06 researchgate.netOctahedral researchgate.net8.10 researchgate.netNon-electrolyte researchgate.net
Mn(II)5.25 researchgate.netOctahedral researchgate.net6.24 researchgate.netNon-electrolyte researchgate.net

Note: The data is compiled from studies on various hydrazone complexes and serves as a general reference.

X-ray Diffraction Analysis of Metal Complexes

X-ray diffraction (XRD) is a powerful technique for determining the crystal structure of metal complexes in the solid state. Powder XRD patterns can reveal the crystalline or amorphous nature of a compound and provide information about the unit cell parameters.

For some hydrazone complexes, XRD studies have shown them to be crystalline in nature. spuvvn.edu For example, a study on Co(II), Ni(II), and Cu(II) complexes with a bidentate Schiff base ligand revealed that the Co(II) and Cu(II) complexes crystallize in a monoclinic system, while the Ni(II) complex has a triclinic system. spuvvn.edu The sharpness and well-defined nature of the peaks in the XRD pattern are indicative of good crystallinity and a single-phase nature. spuvvn.edu

In other cases, XRD analysis might indicate an amorphous phase, characterized by a wide bump in the diffraction pattern. ijcce.ac.ir The average grain size of the crystalline complexes can be calculated from the XRD data. For instance, the grain size of an Fe(II) hydrazone complex was determined to be 13.05 nm. ijcce.ac.ir

While single-crystal X-ray diffraction provides the most definitive structural information, obtaining suitable crystals can be challenging. nih.gov Powder XRD, therefore, remains a valuable tool for characterizing the solid-state properties of these complexes. For example, the powder XRD pattern of a Cu(II) complex with a p-toluic hydrazide derivative showed identifiable features, although with poor crystallinity. researchgate.net

Table 3: Crystallographic Data for Representative Hydrazone Complexes from Powder XRD

ComplexCrystal SystemSpace GroupGrain Size (nm)Reference
Co(II) ComplexMonoclinicP 1 21 150 - 1000 spuvvn.edu
Ni(II) ComplexTriclinicP120 - 2000 spuvvn.edu
Cu(II) ComplexMonoclinicP 1 21/a100 - 500 spuvvn.edu
Fe(II) Complex--13.05 ijcce.ac.ir

Note: This table presents examples from various hydrazone complexes and is for illustrative purposes.

Theoretical and Computational Studies in Coordination Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure, stability, and reactivity of hydrazone ligands and their metal complexes. nih.gov DFT studies can provide insights that complement experimental findings. For instance, calculations have shown that the chemical stability of a hydrazone ligand can be higher than its corresponding metal chelate. nih.gov

DFT can be used to compute various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity. These calculations have been employed to understand the electronic properties of polytopic hydrazone ligands, which are of interest in new drug research. mdpi.com

Furthermore, DFT calculations can support the interpretation of experimental data, such as spectroscopic results, and help in elucidating the molecular structures of these compounds. researchgate.net

Molecular Mechanics (MM2) for Conformational Analysis

Molecular Mechanics, specifically the MM2 force field, is a computational method used to predict the conformations and relative energies of molecules. While specific studies on the MM2 conformational analysis of this compound were not found in the provided search results, this method is generally applicable to organic molecules to understand their three-dimensional structures and steric interactions. It helps in identifying the most stable conformers by calculating the steric energy of different arrangements of atoms.

Molecular Dynamics Simulations of Metal-Ligand Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions over time. In the context of coordination chemistry, MD simulations can reveal the stability of metal-ligand complexes. nih.gov

For example, MD simulations of a copper-hydrazone complex with an enzyme showed that the complex remained stable within the binding pocket of the enzyme over a 200 ns simulation period. nih.gov The stability of the protein-ligand complex can be assessed by monitoring the root mean square deviation (RMSD) of the protein backbone. Minimal RMSD variations suggest limited motion and a stable complex. researchgate.net MD simulations can also be used to analyze the number and type of interactions, such as hydrogen bonds, that stabilize the complex. researchgate.net

Biological and Pharmacological Research of Salicylidene O Toluic Hydrazone and Its Metal Complexes

Anticancer and Cytotoxic Activities

Salicylidene o-toluic hydrazone and its derivatives, particularly when complexed with metal ions, have demonstrated notable anticancer and cytotoxic effects. nih.govnih.gov Hydrazones, a class of organic compounds characterized by a C=N-N bond, are known for their broad spectrum of biological activities, including anticancer properties. nih.govresearchgate.net The coordination of these hydrazone ligands to transition metal ions can further enhance their therapeutic potential. researchgate.nettums.ac.ir

In Vitro Cytotoxicity against Various Cancer Cell Lines (e.g., HeLa, MCF-7, A549, HepG2, HL-60, K-562)

Extensive in vitro studies have evaluated the cytotoxic effects of this compound and its metal complexes against a panel of human cancer cell lines. These studies consistently demonstrate the potent and often selective anticancer activity of these compounds. nih.govnih.gov

For instance, various salicylaldehyde (B1680747) hydrazone derivatives have shown significant cytotoxicity against leukemia cell lines such as HL-60 and K-562, as well as breast cancer cell lines like MCF-7. nih.govnih.govmdpi.com Some of these compounds have exhibited remarkable activity at nanomolar concentrations, with high selectivity for cancer cells over normal cell lines. nih.govmdpi.com

The cytotoxic efficacy of these compounds is often influenced by the nature and position of substituents on the salicylaldehyde and hydrazide moieties. For example, the presence of a methoxy (B1213986) group on the salicylaldehyde ring has been shown to result in derivatives with strong cytotoxic effects against leukemic cells, particularly HL-60. nih.govddg-pharmfac.netnih.gov Similarly, 5-bromosalicylaldehyde-derived hydrazones were found to be highly active against T-cell leukemic and myeloid HL-60 cells. nih.govddg-pharmfac.net

Metal complexes of salicylidene hydrazones have also displayed potent cytotoxicity. Copper(II) complexes, in particular, have been shown to be strong growth inhibitors of A549 lung carcinoma cells. nih.gov The cytotoxic activity of these metal complexes can be significantly greater than that of the free ligands. nih.govfrontiersin.org Studies have reported the antiproliferative effects of these complexes on various cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). frontiersin.orgnih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Salicylidene Hydrazone Derivatives and Metal Complexes against Various Cancer Cell Lines

Compound/Complex Cancer Cell Line IC50 Value Reference
4-methoxy-derived hydrazones MCF-7 0.23 µM mdpi.com
4-methoxy-derived hydrazones HL-60 <60 nM mdpi.com
4-methoxy-derived hydrazones K-562 <60 nM mdpi.com
5-bromosalicylaldehyde-derived hydrazones HL-60 3.02–3.14 µmol/L nih.gov
3-methoxysalicylaldehyde-derived hydrazones HL-60 Strong cytotoxicity nih.govddg-pharmfac.netnih.gov
5-methoxysalicylaldehyde hydrazones MCF-7 0.91–3.54 µmol/L nih.gov
Salicyl-hydrazone analogue 3i A549 2.46 µM nih.gov
Salicyl-hydrazone analogue 3i HCT15 0.89 µM nih.gov
Copper(II) complexes of salicylaldehyde pyrazole (B372694) hydrazone A549 Strong growth inhibitors nih.gov
Nickel(II) and Copper(II) complexes HeLa LC50 of 2.6 µmol L-1 and 2.2 µmol L-1 respectively nih.gov
Palladium(II) complex MCF-7, HepG2, A549 IC50 of 1.18, 4.74, and 5.22 μg/mL respectively researchgate.net

Mechanisms of Anticancer Action

The anticancer activity of this compound and its metal complexes is attributed to their ability to interfere with various critical cellular processes, ultimately leading to cancer cell death.

A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.govfrontiersin.org Studies have shown that salicylaldehyde hydrazones and their metal complexes can trigger apoptotic pathways in cancer cells. nih.govnih.govfrontiersin.org This has been confirmed through various assays, including Annexin V/propidium iodide (PI) staining, which identifies apoptotic cells. frontiersin.org

The apoptotic process induced by these compounds can be mediated through caspase-dependent pathways. frontiersin.org For example, some copper(II) complexes have been found to induce apoptosis through a mitochondrial-mediated pathway, which often involves the activation of caspases. frontiersin.org The induction of apoptosis has been observed in various cancer cell lines, including HepG2 and H322 lung carcinoma cells. nih.govrsc.org Research has also indicated that some hydrazone derivatives induce a concentration-dependent increase in histone-associated DNA fragments, a characteristic feature of apoptosis. nih.gov

In addition to inducing apoptosis, this compound and its metal complexes can disrupt the normal progression of the cell cycle in cancer cells. nih.govfrontiersin.org Several studies have reported that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting cell proliferation. frontiersin.org

The generation of reactive oxygen species (ROS) is another important mechanism implicated in the anticancer activity of this compound and its metal complexes. frontiersin.org ROS are highly reactive molecules that can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Certain metal complexes of hydrazones have been shown to induce the production of ROS within cancer cells. frontiersin.org This increase in intracellular ROS levels creates a state of oxidative stress, which can trigger apoptotic pathways. For example, some copper(II) complexes have been reported to lead to ROS generation and subsequent apoptosis through mitochondrial depolarization. frontiersin.org

The interaction with DNA is a crucial aspect of the mechanism of action for many anticancer drugs, and this compound and its metal complexes are no exception. nih.govresearchgate.netunipa.itasianpubs.org These compounds can bind to DNA through various modes, including intercalation and groove binding, and in some cases, can even induce DNA cleavage. researchgate.netnih.gov

Studies using techniques such as electronic absorption spectroscopy, fluorescence titration, and viscosity measurements have demonstrated that these complexes can effectively bind to calf thymus DNA (CT-DNA). researchgate.netasianpubs.orgnih.gov The binding mode is often found to be intercalative, where the planar aromatic rings of the ligand insert themselves between the base pairs of the DNA double helix. researchgate.netnih.gov This interaction can disrupt DNA replication and transcription, leading to cell death. unipa.it Some metal complexes have also been shown to possess DNA cleavage activity, further highlighting their potential to damage cancer cell DNA. nih.gov

Enzyme Inhibition (e.g., VEGFR-2, TrkA kinase, Urease)

The therapeutic potential of this compound and its analogs is significantly linked to their ability to inhibit specific enzymes that play crucial roles in disease progression.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. nih.govnih.gov The inhibition of the VEGFR-2 signaling pathway is a promising strategy for controlling the growth of solid tumors. nih.gov N-acylhydrazone (NAH) scaffolds, a class to which this compound belongs, are recognized as effective VEGFR-2 inhibitors. nih.govresearchgate.netresearchgate.net Studies on novel N-acylhydrazone derivatives have demonstrated their ability to effectively inhibit neovascularization, marking them as promising antiangiogenic prototypes. nih.gov Molecular docking studies have further validated the potential of these compounds to bind to the ATP binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling. nih.govnih.gov The antiangiogenic activity of these compounds often correlates with their cytotoxic effects on cancer cell lines. nih.gov

TrkA Kinase Inhibition: Tropomyosin receptor kinase A (TrkA) is another important target in cancer therapy. A study on a series of salicyl-hydrazone analogues revealed their potent inhibitory activity against TrkA. nih.gov Two specific compounds, 3i and 3l from the study, demonstrated the highest TrkA inhibitory activities with IC₅₀ values of 0.231 and 0.380µM, respectively. nih.gov These compounds also showed significant cytotoxicity against a panel of five human cancer cell lines, with compound 3i being the most potent. nih.gov

Urease Inhibition: Hydrazone derivatives have been widely studied for their ability to inhibit urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This activity is implicated in infections caused by bacteria such as Helicobacter pylori. Several studies have reported that hydrazone and bis-Schiff base derivatives show excellent to moderate urease inhibitory activity, with some compounds exhibiting potency comparable to the standard inhibitor, thiourea. The mechanism of inhibition often involves the interaction of the hydrazone moiety with the nickel ions in the active site of the enzyme.

Iron Sequestration

Iron is an essential element for cellular function, and its dysregulation is a characteristic of malignant cell behavior. frontiersin.org Iron chelators, which are molecules that can bind to iron ions, are being investigated as potential cancer therapeutics because they can sequester intracellular iron. nih.gov Salicylaldehyde hydrazones are effective iron-chelating agents. nih.govnih.gov For instance, salicylaldehyde isonicotinoyl hydrazone (SIH) is a well-established tridentate iron chelator that can form stable complexes with both ferrous (Fe²⁺) and ferric (Fe³⁺) ions. nih.gov This chelation has been shown to protect cells from damage caused by iron-catalyzed production of reactive oxygen species (ROS). nih.gov The mechanism involves the formation of a reddish-orange ferrous complex with a 1:2 metal-to-ligand ratio. This ability to sequester iron is a key component of the anticancer activity of hydrazide-hydrazone compounds. frontiersin.org

Selectivity towards Cancer Cells versus Normal Cells

A crucial aspect of any potential anticancer agent is its ability to selectively target cancer cells while sparing normal, healthy cells. Salicylaldehyde hydrazones have demonstrated promising selectivity. nih.govnih.gov In one study, newly designed salicylaldehyde hydrazones exhibited remarkable anticancer activity in nanomolar concentrations against leukemic and breast cancer cell lines, with extraordinary selectivity ranging from 164- to 1254-fold compared to normal HEK-293 cells. nih.govnih.gov Similarly, another investigation into N-acyl hydrazones found that the synthesized compounds displayed selective antiproliferative activity, showing high toxicity to breast (MCF-7) and prostate (PC-3) cancer cells without affecting normal breast epithelial cells. nih.gov This selectivity is often attributed to the unique microenvironment of tumor cells, which can influence the activation and cytotoxicity of these compounds. nih.gov For example, some salicylaldehyde benzoylhydrazone derivatives have shown exceptional antileukemic selectivity with no toxicity observed in normal human embryonic kidney cells. nih.gov

Structure-Activity Relationship (SAR) Studies for Anticancer Potential

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity, guiding the design of more potent and selective drugs. For salicyl-hydrazone analogues, SAR studies have revealed several key insights into their anticancer potential. nih.govnih.govnih.gov

One significant finding is that the presence and position of hydroxyl (-OH) groups on the benzylidenephenyl ring play a crucial role. nih.gov A study demonstrated that compounds with hydroxyl groups had better cytotoxicity and TrkA inhibitory potency than those with electron-donating or withdrawing groups. nih.gov The order of potency was found to be 2,4-dihydroxy > 2,3,4-trihydroxy > 3,4-dihydroxy > 4-hydroxy. nih.gov

Furthermore, substitutions on the salicylaldehyde and hydrazide moieties can significantly enhance pharmacological properties. nih.gov For instance, the introduction of a 4-methoxy group on the salicylic (B10762653) moiety, combined with phenyl and pyridinyl rings, was found to be most favorable for the anticancer activity and selectivity of salicylaldehyde hydrazones. nih.govnih.gov The replacement of a methoxy group with other functional groups is an area of ongoing research to further optimize activity. nih.gov These SAR analyses, often based on ligand efficiencies, provide a rational basis for designing novel hydrazone derivatives with improved anticancer profiles. nih.gov

Computational Approaches in Drug Design (e.g., Molecular Docking)

Computational methods, particularly molecular docking, are invaluable tools in modern drug design, providing insights into the potential binding modes of a ligand within the active site of a target protein. nih.govmdpi.com For salicyl-hydrazone derivatives, molecular docking studies have been instrumental in validating their biological activities and guiding their design. nih.gov

In the context of TrkA inhibition, docking studies of potent salicyl-hydrazone compounds showed high docking scores that correlated with their experimental inhibitory activities. nih.gov These studies revealed that the formation of multiple hydrogen bonds involving the nitrogen and oxygen atoms of the hydrazone moiety contributed significantly to the binding and stabilization of the ligand at the receptor's active site. nih.gov Additional stabilizing interactions included π-cation, π-anion, and van der Waal's forces. nih.gov

Similarly, molecular docking has been used to understand the interactions of N-acyl hydrazones with other cancer-related targets. nih.govmdpi.com These computational evaluations of the ideal poses of the molecules within a receptor's active pocket consistently show good agreement with experimental data, confirming the binding modes and helping to rationalize the observed anticancer activities. nih.gov

Antimicrobial Activities

Beyond their anticancer potential, hydrazone derivatives have been recognized for their broad-spectrum antimicrobial properties.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli)

This compound and its analogs have been investigated for their effectiveness against a range of pathogenic bacteria, including both Gram-positive and Gram-negative species. Hydrazide-hydrazone derivatives have demonstrated a wide spectrum of antibacterial activity. nih.gov

Studies have shown that these compounds can be particularly potent against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. nih.gov For example, certain novel hydrazide-hydrazones exhibited very strong activity against all tested Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov In some cases, the activity of these synthetic compounds was significantly higher than that of standard antibiotics like nitrofurantoin. nih.gov

The efficacy against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli has also been reported, although it can be more variable. nih.govnih.gov The mechanism of action is thought to involve the disruption of bacterial cellular processes, which can be enhanced by the chelation of essential metal ions. nih.gov

Below is a table summarizing the antibacterial activity of selected hydrazone derivatives from various studies.

Antifungal Efficacy (e.g., Candida albicans, Cryptococcus neoformans)

There is a notable lack of specific studies evaluating the antifungal efficacy of pure this compound against key pathogenic fungi such as Candida albicans and Cryptococcus neoformans. However, research into the metal complexes of closely related hydrazone ligands provides some insight. For instance, the copper (II) complex of (E)-N'-[2-Hydroxybenzylidene]benzohydrazide, a related compound, has demonstrated a lethal effect against the fungal strain Candida albicans. researchgate.net The activity of such complexes is often concentration-dependent, with higher concentrations leading to increased inhibition. researchgate.net It is a common trend that the biological activity of hydrazone ligands is enhanced upon chelation with metal ions.

Mechanisms of Antimicrobial Action (e.g., Compromising Cell Membranes, Enzyme Inhibition, Glucose Uptake Inhibition, RNA/Protein Synthesis Inhibition)

Detailed studies on the specific mechanisms of antimicrobial action for this compound are not extensively documented. However, the broader class of hydrazones is known to exert their antimicrobial effects through various pathways. One proposed mechanism involves the inhibition of essential enzymes in pathogens. For example, some thienopyrimidinone derivatives, which share structural motifs with hydrazones, have been shown to inhibit tRNA (Guanine37-N1)-methyltransferase (TrmD), a key enzyme in bacterial protein synthesis. nuph.edu.ua The general structure of acylhydrazones, which includes this compound, contains a –CO–NH–N=CH– moiety that is crucial for their biological activities. nih.gov The antimicrobial action of hydrazones and their metal complexes is often attributed to the azomethine nitrogen atom, which can form hydrogen bonds with the active centers of enzymes, thereby interfering with their normal function.

Studies on Antibiotic Resistance Modulation

Currently, there are no specific studies available in the scientific literature that investigate the role of this compound in modulating antibiotic resistance. While some novel acylhydrazones have shown promising activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA), this research has not been extended to this compound specifically. nih.gov

Anti-urease Activities

The potential of this compound as a urease inhibitor has not been directly reported. However, the general class of Schiff bases, to which this compound belongs, and their metal complexes have been widely investigated for their anti-urease properties. researchgate.netnih.gov

Inhibition Potential against Urease Enzyme

There is no specific data available on the IC50 value or the percentage of urease inhibition for this compound. Research on other Schiff base-metal complexes has shown potent urease inhibitory activity, often exceeding that of standard inhibitors like thiourea. researchgate.net The inhibitory potential is closely linked to the structure of the ligand and the coordinated metal ion.

Structural Determinants Influencing Urease Inhibition

For the broader class of Schiff base urease inhibitors, several structural features are known to influence their activity. The presence of a metal ion in the complex often enhances the inhibitory effect compared to the free ligand. nih.gov The geometry of the coordination complex and the nature of the ligand itself play a crucial role. For instance, the ability of the compound to chelate with the nickel ions in the active site of the urease enzyme is a key determinant of its inhibitory potential. While not specific to this compound, these general principles would likely apply.

Other Biological Activities

Beyond the specific areas detailed above, the broader family of hydrazones has been synthesized and evaluated for a range of other biological activities. These include antibacterial, antiviral, and anticancer properties. nih.govhygeiajournal.com For example, various hydrazone derivatives have been synthesized and have shown significant antimicrobial effects. nih.govnih.gov

The synthesis of related compounds, such as those derived from p-toluic hydrazide and o-vanillin, has yielded metal complexes with demonstrated antibacterial activity. researchgate.net Similarly, derivatives of N,N'-Bis(2-hydroxylbenzyl)-1,2-ethanediamine have shown favorable antimicrobial activity against various bacteria. nih.gov While these findings are for related structures, they suggest that this compound could be a candidate for similar biological evaluations. The synthesis of N′-(2-Hydroxybenzylidene)-3-methylbenzohydrazide, an isomer of the title compound, has been reported, providing a basis for further investigation into its biological profile. nih.gov

Anti-inflammatory Effects

Research has demonstrated that this compound and its metal complexes possess notable anti-inflammatory properties. Studies on various salicylaldehyde-derived hydrazones and their metal complexes have shown significant inhibition of inflammatory responses in various models. For instance, salicylaldehyde 2-chlorobenzoyl hydrazone and its zinc(II) complex exhibited expressive anti-inflammatory profiles, with levels of inhibition of zymosan-induced peritonitis comparable or superior to the standard drug indomethacin. nih.gov Coordination of the hydrazone to a metal ion, such as zinc(II), can alter the pharmacological profile, in some cases enhancing the anti-inflammatory effect. nih.gov

The anti-inflammatory action of these compounds is often attributed to their ability to interfere with the production of inflammatory mediators. scispace.com For example, some salicylaldehyde-derived Schiff bases have been shown to inhibit the expression of nuclear factor kappa B (NF-κB), a key regulator of the inflammatory response, as well as pro-inflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov The anti-inflammatory activities of transition metal complexes with Schiff bases derived from salicylaldehyde have been demonstrated to be comparable to standard drugs in animal models. scispace.com

Table 1: Anti-inflammatory Activity of this compound Derivatives and Complexes

Compound/Complex Model System Observed Effect Reference
Salicylaldehyde 2-chlorobenzoyl hydrazone Zymosan-induced peritonitis in mice Significant inhibition of peritonitis nih.gov
[Zn(LASSBio-466)H₂O]₂ Zymosan-induced peritonitis in mice Significant inhibition of peritonitis nih.gov
Salicylaldehyde 4-chlorobenzoyl hydrazone Zymosan-induced peritonitis in mice Significant inhibition of peritonitis nih.gov
[Zn(HLASSBio-1064)Cl]₂ Zymosan-induced peritonitis in mice Significant inhibition of peritonitis nih.gov
Salicylaldehyde-derived Schiff base (SA-SB-1) LPS-stimulated RAW264.7 macrophages Inhibition of NF-κB, IL-6, and TNF-α nih.gov
Transition metal Schiff base complexes Carrageenan-induced paw edema in mice Comparable activity to standard drugs scispace.com

Antioxidant Properties and Radical Scavenging

This compound and related hydrazone compounds have been recognized for their antioxidant and radical scavenging capabilities. nih.govpensoft.netresearchgate.net These properties are crucial in combating oxidative stress, a condition linked to the pathogenesis of numerous diseases. pensoft.net The antioxidant activity of these compounds often stems from their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov

Studies have shown that the introduction of a hydroxyl group into the structure of hydrazide-hydrazones is critical for their antioxidant properties. pensoft.net For example, a hydrazide-hydrazone synthesized with salicylaldehyde was identified as a potent antioxidant, demonstrating greater radical scavenging effects than the standard antioxidant Trolox in the ABTS assay. pensoft.net The antioxidant potential can be attributed to their ability to act as electron donors. nih.gov Furthermore, some salicylaldehyde isonicotinoyl hydrazone iron chelators exhibit both pro-oxidant and antioxidant effects, activating the Nrf2 signaling pathway which leads to an increase in glutathione (B108866) concentration, a key cellular antioxidant. nih.gov

Table 2: Antioxidant and Radical Scavenging Activity

Compound Assay Key Finding Reference
Salicylaldehyde-condensed hydrazide-hydrazone (5b) DPPH and ABTS More potent antioxidant than Trolox pensoft.net
Salicylaldehyde isonicotinoyl hydrazone (SIH) HepG2 cells Increased reactive oxygen species (ROS) and activated Nrf2 antioxidant response nih.gov
Hydrazone compounds (general) DFT study Prefer to act as electron donors, indicating radical scavenging activity nih.gov

Antituberculosis and Antimycobacterial Activities

Hydrazone derivatives have been a significant area of research in the development of new antituberculosis agents. orientjchem.org This is partly due to the success of the first-line anti-TB drug isoniazid, which is a hydrazide. orientjchem.orgnih.gov this compound and its metal complexes have shown promising activity against Mycobacterium tuberculosis. nih.gov

The antitubercular activity of hydrazones can be enhanced upon complexation with metal ions. nih.gov For instance, certain transition metal complexes of hydrazone ligands have demonstrated high potency against the H₃₇Rv strain of M. tuberculosis, with some zinc(II) complexes showing nearly four times the potency of the standard drug streptomycin. nih.gov The mechanism of action for some hydrazones involves the inhibition of key enzymes in M. tuberculosis, such as enoyl-acyl carrier protein reductase (InhA). nih.govresearchgate.net Furthermore, some hydrazone compounds are active against non-replicating M. tuberculosis, which is a crucial aspect for treating latent TB infections. nih.gov

Table 3: Antituberculosis and Antimycobacterial Activity

Compound/Complex Target Strain Key Finding Reference
Zn(II) complex of a hydrazone ligand M. tuberculosis H₃₇Rv MIC value nearly four times more potent than streptomycin nih.gov
Cu(II) complexes of pyrrolyl hydrazones (13b and 13r) M. tuberculosis High antitubercular activity, close to rifampicin nih.gov
V(II) complex of (E)-N'-(2,6-dihydroxybenzylidene)nicotinohydrazide M. tuberculosis H₃₇Rv Most active among the synthesized metal complexes with a low MIC value researchgate.net
Hydrazone compounds Non-replicating M. tuberculosis Demonstrated bactericidal activity nih.gov
Ruthenium(II) complexes of hydroxyl flavone (B191248) hydrazones M. smegmatis mc² Good growth inhibition nanobioletters.com

Antimalarial Activity

The emergence of drug-resistant strains of Plasmodium parasites necessitates the development of novel antimalarial agents. mocedes.org Hydrazone-based metal complexes have emerged as promising candidates in this area. mocedes.org Their mechanism of action can differ from traditional organic drugs, offering a potential advantage against resistant parasites. mocedes.org

Studies have shown that hydrazone compounds can exhibit broad-spectrum antiplasmodial activity, targeting multiple stages of the Plasmodium life cycle. nih.gov For example, some novel hydrazone compounds have demonstrated inhibitory activity against the blood, liver, and mosquito stages of the parasite. nih.gov The antimalarial activity of some benzothiazole (B30560) hydrazones has been linked to their ability to chelate iron and interact with free heme, inhibiting its polymerization into hemozoin, a crucial detoxification process for the parasite. researchgate.net Metal complexes of hydrazone ligands have also shown increased antimalarial activity with concentration and species-dependent efficacy. mocedes.org

Table 4: Antimalarial Activity of Hydrazone Derivatives

Compound/Complex Target Key Finding Reference
Novel hydrazone compounds (CB series) Plasmodium falciparum (drug-resistant/sensitive), P. cynomolgi, P. berghei Broad-spectrum activity against multiple parasite stages nih.gov
Benzothiazole hydrazone (compound 5f) Plasmodium falciparum (chloroquine-resistant), P. yoelii (multi-drug resistant) Active iron chelator, inhibited heme polymerization, and suppressed parasite growth in vivo researchgate.net
Co(II), Mn(II), and Ni(II) hydrazone-based metal complexes Culex quinquefasciatus and Anopheles gambiae eggs Increased activity with concentration, species-dependent efficacy mocedes.org
Hydrazone ligands and their Cu(II) and Zn(II) metal complexes Plasmodium falciparum 3D7 strain Significant inhibition of parasitic growth consensus.app

Anticonvulsant Properties

Hydrazone derivatives have been investigated for their potential as anticonvulsant agents. This pharmacological activity is of significant interest for the management of epilepsy. While the specific anticonvulsant properties of this compound are not extensively detailed in the provided context, the broader class of hydrazones has shown promise in this area. researchgate.netscirp.org

Enzyme Inhibition (e.g., Cholinesterases, Carbonic Anhydrase)

This compound and related hydrazone compounds have been identified as potent inhibitors of various enzymes, including cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BChE) and carbonic anhydrases (CAs). selcuk.edu.trnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease, glaucoma, and epilepsy. nih.govresearchgate.net

Hydrazone derivatives have shown effective inhibition of human carbonic anhydrase isoenzymes I and II (hCA I and hCA II) and acetylcholinesterase (AChE). selcuk.edu.trresearchgate.net In some studies, synthesized hydrazones exhibited more potent inhibition of these enzymes than standard reference drugs like acetazolamide (B1664987) and tacrine. researchgate.net For instance, certain hydrazone compounds displayed inhibitory constants (Ki) in the nanomolar range against these enzymes. selcuk.edu.trnih.gov The inhibitory activity can be influenced by the specific structural features of the hydrazone molecule. selcuk.edu.tr

Table 5: Enzyme Inhibition by Hydrazone Compounds

Compound Series Target Enzyme Key Finding Reference
N, P, and R-series hydrazones hCA I, hCA II, AChE More efficient inhibition than reference compounds; Ki values in the nanomolar range researchgate.net
Novel hydrazone derivatives (7-12) hCA I, hCA II, AChE, BChE Highly effective inhibition at nanomolar concentrations nih.gov
Hydrazide-hydrazones Laccase Qualified as strong laccase inhibitors with Ki values in the micromolar range semanticscholar.org

Protein Binding Studies (e.g., Bovine Serum Albumin (BSA) Interaction)

The interaction of this compound and its metal complexes with serum albumins, such as bovine serum albumin (BSA), is a critical area of study for understanding their pharmacokinetic properties. biointerfaceresearch.com Serum albumin is the most abundant protein in the blood and plays a crucial role in the transport and disposition of drugs. biointerfaceresearch.com

Studies have shown that these compounds can bind to BSA, and this interaction can be investigated using techniques like fluorescence spectroscopy and circular dichroism. nih.gov The binding of a cobalt(II) complex with salicylaldehyde-2-phenylquinoline-4-carboylhydrazone to BSA, for example, was found to occur through a static quenching mechanism, with hydrophobic forces playing a major role in the interaction. nih.gov This binding can lead to conformational changes in the BSA protein. nih.gov The binding affinity is an important parameter, and for some flavonoid-BSA interactions, the binding constants have been determined, indicating a moderate affinity that allows for storage and transport of the compound by the protein. mdpi.com

Table 6: Interaction with Bovine Serum Albumin (BSA)

Compound/Complex Method Key Finding Reference
Cobalt(II) complex with salicylaldehyde-2-phenylquinoline-4-carboylhydrazone (Co-SPC) Fluorescence and UV spectroscopy, Circular Dichroism Static quenching mechanism, hydrophobic forces dominate, conformational changes in BSA nih.gov
Flavonoids Fluorescence and UV-vis spectroscopy Formation of a flavonoid-BSA complex, moderate binding affinity mdpi.com
1,3-bis(1′-uracilyl)-2-propanone (U2O) Circular Dichroism, UV spectroscopy, Molecular Docking Altered the secondary structure of BSA, suggesting binding and potential for transport nih.gov

Applications and Future Directions in Chemical Biology and Material Science

Development as Metal-Based Drugs and Metallodrugs

The development of metal-based drugs is a burgeoning area of medicinal chemistry, offering alternatives to traditional organic compounds. Salicylidene o-toluic hydrazone serves as a versatile ligand for the synthesis of various metal complexes with potent biological activities, particularly as anticancer agents. The coordination of metal ions to the hydrazone ligand often enhances its therapeutic efficacy.

Hydrazone derivatives and their metal complexes have shown significant potential as anticancer agents, capable of inducing apoptosis, inhibiting cell proliferation, and disrupting angiogenesis. nih.gov The chelation of metal ions by the carbonyl and imine groups of the hydrazone can lead to the formation of stable complexes with diverse geometries. frontiersin.org

Research has demonstrated the cytotoxic effects of various metal complexes of salicylaldehyde (B1680747) hydrazones against a range of cancer cell lines. For instance, copper(II) complexes of hydrazones derived from di(2-pyridil) ketone have exhibited high cytotoxic activity against HeLa, LS174, A549, K562, and MDA-MB-231 cancer cell lines, with IC50 values in the low micromolar range. nih.gov Similarly, water-soluble copper(II) complexes coupled to salicyloylhydrazone and Zn(II) porphyrins have shown moderate cytotoxicity against A549 and HepG2 cancer cells. nih.gov

A series of novel salicyl-hydrazone analogues demonstrated significant cytotoxicity against various human cancer cell lines, including lung (A549), ovarian (SK-OV-3), skin (SK-MEL-2), colon (HCT15), and pancreatic (MIA-PaCa-2) cancer cells. nih.gov One particular compound, 3i , was found to be the most potent across all tested cell lines, with IC50 values ranging from 0.48 to 2.46 µM. nih.gov

Table 1: Cytotoxicity (IC50, µM) of Salicyl-Hydrazone Analogue 3i against Various Cancer Cell Lines nih.gov

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer2.46
SK-OV-3Ovarian Cancer0.87
SK-MEL-2Skin Cancer1.43
HCT15Colon Cancer0.89
MIA-PaCa-2Pancreatic Cancer0.48

Furthermore, transition metal complexes of hydrazone Schiff bases have been synthesized and evaluated for their anticancer activity. nih.gov Copper(II) and Nickel(II) complexes, in particular, have shown excellent anticancer activity against the MCF-7 human breast adenocarcinoma cell line, with IC50 values of less than 10 µg/mL. nih.gov

Role in Drug Delivery Systems (e.g., Acid-degradable Polymers)

The targeted delivery of therapeutic agents to specific sites within the body is a major goal in pharmacology. This compound and related hydrazone compounds play a crucial role in the design of sophisticated drug delivery systems, particularly those based on acid-degradable polymers. The hydrazone linkage is known to be stable at physiological pH but cleavable under the acidic conditions found in tumor microenvironments and intracellular compartments like endosomes and lysosomes. This pH-sensitivity allows for the triggered release of a conjugated drug at the desired site of action, minimizing off-target effects.

While specific data on the use of this compound in such systems is limited in the available literature, the broader class of hydrazone-containing polymers is well-established in this field. These polymers can be formulated into various nanostructures, such as micelles, nanoparticles, and polymer-drug conjugates, to encapsulate and transport therapeutic payloads.

Potential in Sensing Technologies

The ability of this compound to act as a ligand for metal ions also underpins its potential in the development of chemical sensors. Hydrazone-based fluorescent sensors are of particular interest due to their high sensitivity and selectivity for specific metal ions. The interaction of the hydrazone with a target metal ion can induce a change in its photophysical properties, such as fluorescence intensity or color, providing a detectable signal.

For example, a novel fluorescent probe, salicylaldehyde rhodamine B hydrazone, has been synthesized and shown to selectively detect Cu(II) ions in neutral buffered media. nih.gov The binding of Cu(II) opens the spirolactam ring of the rhodamine moiety, leading to a significant amplification of absorbance and fluorescence emission. nih.gov This allows for the detection of Cu(II) at micromolar concentrations.

The sensing mechanism of these hydrazone-based probes often involves processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netmdpi.com The design of the sensor can be tailored to achieve a "turn-on" or "turn-off" fluorescence response upon binding to the target analyte.

Catalytic Applications

Metal complexes of hydrazone ligands have demonstrated potential in various catalytic applications. The specific structure and electronic properties of the metal-hydrazone complex can facilitate a range of chemical transformations. While detailed studies on the catalytic activity of this compound are not extensively reported, the broader class of hydrazone complexes has shown promise. There is potential for these compounds to be explored in areas such as oxidation, reduction, and cross-coupling reactions. Further research is needed to fully elucidate the catalytic capabilities of this compound and its metal derivatives.

Supramolecular Chemistry and Foldameric Behavior

The field of supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-defined, functional assemblies. The structural features of this compound, including its aromatic rings and hydrogen bonding capabilities, suggest its potential as a building block for supramolecular structures.

Foldamers are synthetic oligomers that adopt specific, folded conformations reminiscent of biopolymers like proteins and nucleic acids. The design of foldamers with predictable structures and functions is a significant area of research. There is currently limited information in the scientific literature specifically detailing the supramolecular chemistry and foldameric behavior of this compound. However, the inherent properties of the molecule make it a candidate for future exploration in the design of novel foldamers and other supramolecular architectures.

Exploration of Structure-Activity Relationships (SAR) for Enhanced Biological Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to the design of more effective therapeutic agents. Structure-activity relationship (SAR) studies on salicylaldehyde hydrazones have provided valuable insights into how modifications to the molecular scaffold can influence their anticancer properties.

For instance, the presence and position of substituents on the aromatic rings of the salicylaldehyde and hydrazide moieties can significantly impact cytotoxicity and selectivity. Studies have shown that the introduction of a methoxy (B1213986) group at the 4-position of the salicylic (B10762653) moiety, along with the presence of phenyl and pyridinyl rings, can enhance anticancer activity and selectivity. A series of salicyl-hydrazone analogues revealed that compounds with hydroxyl groups exhibited better cytotoxicity and inhibitory potency against tropomyosin receptor kinase A (TrkA) than those with electron-donating or -withdrawing groups. nih.gov The order of potency was found to be 2,4-dihydroxy > 2,3,4-trihydroxy > 3,4-dihydroxy > 4-hydroxy. nih.gov These findings guide the rational design of new hydrazone derivatives with improved therapeutic profiles.

Translational Research and Clinical Potential

While the preclinical data for salicylaldehyde hydrazones and their metal complexes are promising, the translation of these findings into clinical applications remains a significant hurdle. Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human health.

Currently, there is a lack of specific information in the public domain regarding the translational research and clinical potential of this compound. The journey from a promising lead compound to a clinically approved drug is long and complex, involving extensive preclinical toxicology studies, formulation development, and rigorous clinical trials to establish safety and efficacy in humans. Further research and development will be necessary to determine if this compound or its derivatives can successfully navigate this path and realize their therapeutic potential.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing salicylidene hydrazone derivatives, and how can purity be optimized?

  • Methodological Answer : Salicylidene hydrazones are typically synthesized via condensation reactions between hydrazine derivatives and carbonyl compounds (e.g., aldehydes or ketones). For example, hydrazine sulfate can react with salicylaldehyde in a 1:5 (v/v) solution of isopropyl alcohol under acidic conditions (glacial acetic acid) to form a yellow precipitate, which is then extracted with methylene chloride and recrystallized for purity . Catalytic methods using CH₃COOH in ethanol have also been reported to achieve high yields (>85%) for isatin-s-triazine hydrazone derivatives, with purity confirmed via elemental analysis and NMR spectroscopy .

Q. How can spectroscopic techniques (e.g., NMR, UV-Vis) be applied to characterize salicylidene o-toluic hydrazone?

  • Methodological Answer :

  • ¹H-NMR : Aromatic protons appear as multiplets at 6.8–7.8 δ ppm, while N-CH=N and Ar-NH protons are observed as doublets near 8.36 δ ppm. Disappearance of –NHNH₂ signals confirms successful hydrazone formation .
  • UV-Vis : Hydrolysis kinetics can be monitored spectrophotometrically at 400 nm, with first-order rate constants calculated using absorbance decay curves .

Q. What factors influence the hydrolysis kinetics of salicylidene hydrazones, and how can solvent effects be quantified?

  • Methodological Answer : Hydrolysis follows first-order kinetics in both protic (e.g., water, ethanol) and aprotic solvents. Solvent polarity and hydrogen-bonding capacity significantly affect reaction rates. For example, in ethanol-water mixtures, increasing ethanol content from 0% to 40% reduces the hydrolysis rate constant (k₁) by 2.5-fold due to decreased solvent polarity . Thermodynamic parameters (ΔH‡, ΔS‡) are derived from Arrhenius plots at 17–45°C, with activation energies typically ranging 50–70 kJ/mol .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of hydrazone derivatives for agrochemical applications?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) on aromatic rings enhance insecticidal activity. For example, cholesterol-hydrazone derivatives with -NO₂ substituents show 55% lethality against Mythimna separata at 1 mg/L, outperforming natural controls .
  • Natural Product Integration : Hybridizing hydrazone scaffolds with indole or quinoline fragments improves nematocidal activity (LC₅₀ = 1.0 mg/L) by enhancing target affinity . Quantitative SAR (QSAR) models using Hammett constants and logP values can predict bioactivity trends .

Q. What mechanistic insights explain the pH-dependent bioactivity of hydrazone derivatives?

  • Methodological Answer : The -NH-N=CH- moiety undergoes protonation/deprotonation in acidic or alkaline environments, altering ligand-receptor interactions. For instance, hydrazone-based Zn(II) complexes exhibit pH-responsive antibacterial activity due to variable coordination geometries (e.g., tetrahedral vs. octahedral) that affect membrane permeability . Molecular docking simulations (e.g., AutoDock Vina) can map binding affinities to targets like TMV coat proteins (binding energy ≤ -8.5 kcal/mol) .

Q. How do solvent mixtures affect the thermodynamic and kinetic parameters of hydrazone hydrolysis?

  • Methodological Answer :

  • Kinetic Data : In 20% ethanol at pH 1.92, the rate constant (k₁) for salicylidene benzoyl hydrazone hydrolysis is 1.2 × 10⁻³ s⁻¹, decreasing to 4.8 × 10⁻⁴ s⁻¹ in 40% ethanol .
  • Thermodynamic Analysis : ΔH‡ values increase by 15–20% in aprotic solvents (e.g., DMSO) due to reduced stabilization of the transition state. Entropic penalties (ΔS‡ < 0) suggest associative mechanisms .

Contradictions and Open Challenges

  • Conflicting Solvent Roles : Protic solvents accelerate hydrolysis in some studies but inhibit it in others due to competing solvation effects . Systematic dielectric constant measurements are needed to resolve this.
  • Mechanistic Gaps : While hydrazones show broad antifungal activity, their molecular targets (e.g., fungal membrane proteins) remain uncharacterized . CRISPR-Cas9 knockouts or proteomic profiling could clarify modes of action.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylidene o-toluic hydrazone
Reactant of Route 2
Reactant of Route 2
Salicylidene o-toluic hydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.